molecular formula C8H6Cl2S B14134241 Benzene, [(2,2-dichloroethenyl)thio]- CAS No. 3559-72-6

Benzene, [(2,2-dichloroethenyl)thio]-

Cat. No.: B14134241
CAS No.: 3559-72-6
M. Wt: 205.10 g/mol
InChI Key: AMHALDRLBIPUBH-UHFFFAOYSA-N
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Description

Benzene, [(2,2-dichloroethenyl)thio]-: is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dichloroethenyl)thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dichloroethenyl)thio]- typically involves the reaction of benzene with [(2,2-dichloroethenyl)thio] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dichloroethenyl)thio]- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [(2,2-dichloroethenyl)thio]- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the [(2,2-dichloroethenyl)thio] group to a simpler thiol or sulfide.

    Substitution: The compound can participate in various substitution reactions, where the [(2,2-dichloroethenyl)thio] group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Benzene, [(2,2-dichloroethenyl)thio]- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated thioethers on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.

Industry: Industrially, Benzene, [(2,2-dichloroethenyl)thio]- is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, [(2,2-dichloroethenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The [(2,2-dichloroethenyl)thio] group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Benzene, [(2,2-dichloroethenyl)thio]-4-methoxy-
  • This compound4-chloro-

Comparison: Compared to its analogs, Benzene, [(2,2-dichloroethenyl)thio]- is unique due to the absence of additional substituents on the benzene ring. This simplicity allows for more straightforward chemical modifications and a broader range of applications. Its reactivity and potential for diverse chemical transformations make it a versatile compound in both research and industrial contexts.

Properties

CAS No.

3559-72-6

Molecular Formula

C8H6Cl2S

Molecular Weight

205.10 g/mol

IUPAC Name

2,2-dichloroethenylsulfanylbenzene

InChI

InChI=1S/C8H6Cl2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-6H

InChI Key

AMHALDRLBIPUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=C(Cl)Cl

Origin of Product

United States

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